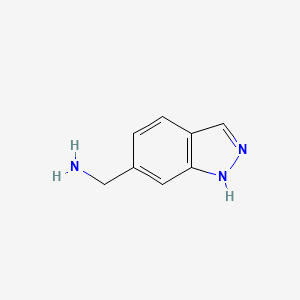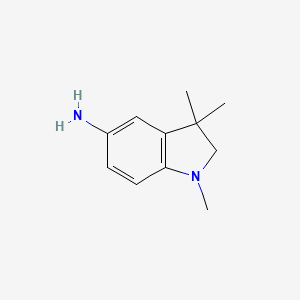
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
Descripción general
Descripción
The compound (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry. Indole derivatives are known for their pharmacological properties and are often synthesized for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and the protection and deprotection of functional groups. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from a precursor molecule . Although the exact synthesis of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is not detailed in the provided papers, similar synthetic strategies involving cyclisation reactions and subsequent modifications could be inferred.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, which can participate in conjugation with other parts of the molecule. For example, the compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide exhibits a planar ring nitrogen atom, indicating conjugation with the cyanoacrylamide unit . This planarity and conjugation are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclisation and hydrogen bonding interactions. The title compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide forms through a reaction with hydroxylamine . In the crystal, it participates in hydrogen bonding, forming dimers and generating ribbons along the crystal axis. These interactions are significant as they can influence the solubility, stability, and biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, solubility, and reactivity. For example, the presence of a benzylthio group in the 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines contributes to their potential as Bcl-2 inhibitory anticancer agents . The electronic properties of the indole ring system, along with the substituents, play a critical role in the compound's interaction with biological targets.
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Synthesis
-
Scientific Field: Medicinal Chemistry
- Application Summary : A compound closely related to “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine”, identified as a potent inhibitor of RIPK1, has been studied for its potential applications in medicine .
- Results or Outcomes : The compound was found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. It also showed good kinase selectivity and was able to protect cells from necroptosis in vitro and in vivo .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Physical Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Physical Chemistry
Propiedades
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |
CAS RN |
848047-45-0 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

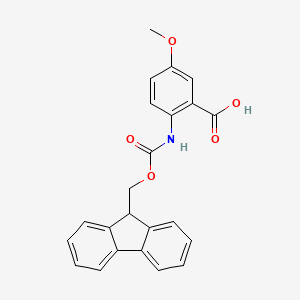
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

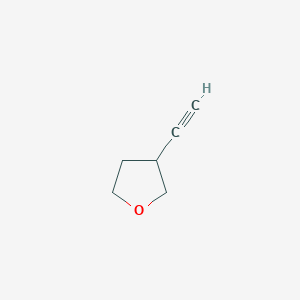


![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)
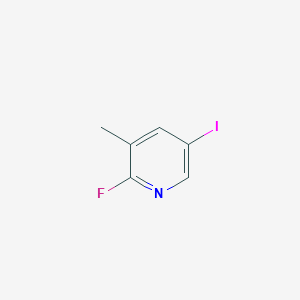
![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
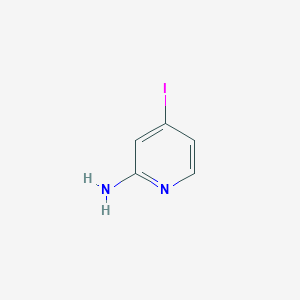
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

